molecular formula C26H25N5O B6563975 6-methyl-2-[4-(naphthalene-2-carbonyl)piperazin-1-yl]-N-phenylpyrimidin-4-amine CAS No. 946257-75-6

6-methyl-2-[4-(naphthalene-2-carbonyl)piperazin-1-yl]-N-phenylpyrimidin-4-amine

Cat. No.: B6563975
CAS No.: 946257-75-6
M. Wt: 423.5 g/mol
InChI Key: LUBCJVYJAULPOY-UHFFFAOYSA-N
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Description

6-methyl-2-[4-(naphthalene-2-carbonyl)piperazin-1-yl]-N-phenylpyrimidin-4-amine is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-2-[4-(naphthalene-2-carbonyl)piperazin-1-yl]-N-phenylpyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-methyl-2-[4-(naphthalene-2-carbonyl)piperazin-1-yl]-N-phenylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Halogenated derivatives, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

6-methyl-2-[4-(naphthalene-2-carbonyl)piperazin-1-yl]-N-phenylpyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-methyl-2-[4-(naphthalene-2-carbonyl)piperazin-1-yl]-N-phenylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methyl-2-[4-(naphthalene-2-carbonyl)piperazin-1-yl]-N-phenylpyrimidin-4-amine is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct biological activity and potential therapeutic applications.

Properties

IUPAC Name

[4-(4-anilino-6-methylpyrimidin-2-yl)piperazin-1-yl]-naphthalen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N5O/c1-19-17-24(28-23-9-3-2-4-10-23)29-26(27-19)31-15-13-30(14-16-31)25(32)22-12-11-20-7-5-6-8-21(20)18-22/h2-12,17-18H,13-16H2,1H3,(H,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUBCJVYJAULPOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4C=C3)NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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